REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([C:15]([CH3:22])([CH3:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:12]=[CH:11][C:10]=1[CH:23]1[CH2:28][CH2:27][CH2:26][C:25](=[O:29])[CH2:24]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:30](OC1C=C(C(C)(CCCCC)C)C=CC=1Br)C1C=CC=CC=1.C1(=O)CCCC=C1>>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([C:15]([CH3:22])([CH3:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:30])[CH:12]=[CH:11][C:10]=1[CH:23]1[CH2:28][CH2:27][CH2:26][C:25](=[O:29])[CH2:24]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
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3-[2-Benzyloxy-4-(1,1-dimethylhexyl)phenyl]cyclohexanone
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=C(C=CC(=C1)C(CCCCC)(C)C)C1CC(CCC1)=O
|
Name
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2-(3-benzyloxy-4-bromophenyl)-2-methylheptane
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Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1Br)C(C)(CCCCC)C
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Name
|
|
Quantity
|
8.5 g
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Type
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reactant
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Smiles
|
C1(C=CCCC1)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)C(CCCCCC)(C)C)C1CC(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |